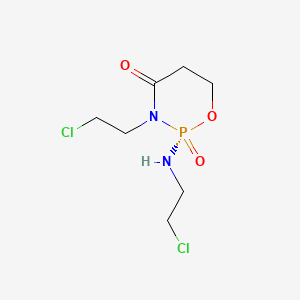

4-Ketoifosfamide, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ketoifosfamide, (S)-: is a metabolite of ifosfamide, a nitrogen mustard alkylating agent used in chemotherapy for the treatment of various cancers. This compound is highly reactive and introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning . It is known for its potential use as an antineoplastic agent, although it may exhibit toxic properties, including carcinogenic, mutagenic, teratogenic, and immunosuppressant actions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .

Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ketoifosfamide, (S)- undergoes various chemical reactions, including:

Oxidation: Conversion of ifosfamide to 4-hydroxyifosfamide and subsequently to 4-Ketoifosfamide.

Reduction: Potential reduction reactions involving the carbonyl group.

Substitution: Alkylation reactions where alkyl radicals are introduced into biologically active molecules.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Alkylating agents.

Major Products Formed:

4-Hydroxyifosfamide: An unstable intermediate.

4-Ketoifosfamide: The stable product formed from the degradation of 4-hydroxyifosfamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Ketoifosfamide, (S)- is used in studies related to alkylating agents and their reactivity with biological molecules .

Biology: Research focuses on its interactions with DNA and proteins, leading to the inhibition of cellular functions .

Medicine: It is studied for its potential use in chemotherapy for treating various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Industry: While its industrial applications are limited, it may be used in the development of new chemotherapeutic agents.

Wirkmechanismus

4-Ketoifosfamide, (S)- exerts its effects by introducing alkyl radicals into biologically active molecules, thereby preventing their proper functioning . The molecular targets include DNA and proteins, leading to the inhibition of cellular replication and function. The compound is activated via the cytochrome P450 enzymatic system in the liver, forming 4-hydroxyifosfamide, which then degrades to 4-Ketoifosfamide .

Vergleich Mit ähnlichen Verbindungen

Ifosfamide: The parent compound from which 4-Ketoifosfamide is derived.

Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.

Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.

Uniqueness: 4-Ketoifosfamide, (S)- is unique due to its specific formation from ifosfamide and its highly reactive nature, which allows it to introduce alkyl radicals into biologically active molecules . This property makes it a potent antineoplastic agent, although its toxicity limits its use.

Eigenschaften

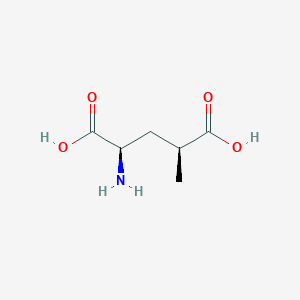

CAS-Nummer |

84681-42-5 |

|---|---|

Molekularformel |

C7H13Cl2N2O3P |

Molekulargewicht |

275.07 g/mol |

IUPAC-Name |

(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1 |

InChI-Schlüssel |

PEZLCTIXHCOEOG-OAHLLOKOSA-N |

Isomerische SMILES |

C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl |

Kanonische SMILES |

C1COP(=O)(N(C1=O)CCCl)NCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)